![molecular formula C22H15Cl2N3O2 B2376241 2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide CAS No. 898417-74-8](/img/structure/B2376241.png)
2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research has developed numerous methodologies for synthesizing indolizine derivatives, showcasing their structural diversity and potential in medicinal chemistry. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid highlights the chemical versatility of these compounds (Cucek & Verček, 2008). Similarly, a novel one-pot domino reaction has been employed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating an efficient approach to obtaining these molecules (Ziyaadini et al., 2011).
Biological Applications
Indolizine derivatives exhibit significant biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties. A study synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives and evaluated their in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections, supported by molecular docking studies to understand their anticancer mechanism (Mahanthesha et al., 2022). Another research explored the synthesis of indolizine derivatives for potential applications in treating tropical diseases, showcasing the compound's versatility in addressing global health challenges (Zhang et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The specific interactions and changes would depend on the particular target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction with the target.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific target and the nature of the interaction .
properties
IUPAC Name |
2-amino-3-benzoyl-N-(2,3-dichlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-9-6-10-15(18(14)24)26-22(29)17-16-11-4-5-12-27(16)20(19(17)25)21(28)13-7-2-1-3-8-13/h1-12H,25H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVEUVVRWBVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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